molecular formula C7H6FNO2 B1442079 2-(6-Fluoropyridin-2-YL)acetic acid CAS No. 1000517-25-8

2-(6-Fluoropyridin-2-YL)acetic acid

Cat. No. B1442079
M. Wt: 155.13 g/mol
InChI Key: SYOIOTYILFXTRK-UHFFFAOYSA-N
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Description

2-(6-Fluoropyridin-2-YL)acetic acid is a chemical compound with the molecular formula C7H6FNO2 and a molecular weight of 155.13 . It is a solid substance at room temperature .


Molecular Structure Analysis

The InChI code for 2-(6-Fluoropyridin-2-YL)acetic acid is 1S/C7H6FNO2/c8-6-3-1-2-5(9-6)4-7(10)11/h1-3H,4H2,(H,10,11) . This indicates that the molecule consists of a pyridine ring with a fluorine atom at the 6th position and an acetic acid group attached to the 2nd position of the ring .


Physical And Chemical Properties Analysis

2-(6-Fluoropyridin-2-YL)acetic acid is a solid substance at room temperature . It should be stored in a sealed container in a dry environment at 2-8°C .

Scientific Research Applications

  • Crystallography and Herbicides : The compound, as part of a pyridine herbicide, was studied for its crystal structure, revealing a network of hydrogen bonds and weak π–π interactions, facilitating the understanding of its herbicidal mechanism (Park, Choi, Kwon, & Kim, 2016).

  • Biomedical Analysis : In a study exploring fluorographic detection methods, acetic acid was used as a solvent for 2,5-diphenyloxazole (PPO). This method was compared to existing procedures, highlighting the compound's role in sensitive and efficient alternative fluorographic methods (Skinner & Griswold, 1983).

  • Positron-Emission Tomography (PET) Imaging : 2-(6-Fluoropyridin-2-yl)acetic acid derivatives were investigated for their potential as radioligands in PET imaging, particularly for studying extrathalamic nicotinic acetylcholine receptors (Zhang & Horti, 2004).

  • Chemical Synthesis : The compound has been utilized in the efficient synthesis of chemical modifiers for cephalosporin antibiotics, with its structural characterization done via X-ray crystallography (Kanai et al., 1993).

  • Pharmaceutical Research : In pharmaceutical research, derivatives of 2-(6-Fluoropyridin-2-yl)acetic acid have been studied for their properties and potential as analgesics, anti-inflammatory agents, and intermediates for synthesis of other compounds (Salionov, 2015).

  • Fluorescent Labeling in Analytical Chemistry : The compound's derivative, 6-methoxy-4-quinolone, is a novel fluorophore with strong fluorescence in a wide pH range, highlighting its application as a fluorescent labeling reagent in biomedical analysis (Hirano et al., 2004).

  • Herbicide Synthesis : Studies have shown the compound's role in the synthesis of novel fluoropicolinate herbicides, utilizing cascade cyclization techniques for potential agricultural applications (Johnson et al., 2015).

  • Radiopharmaceuticals : Synthesis of N-(6-[18F]Fluoropyridin-3-yl)glycine, a fluorine-18 labeled compound, demonstrated potential as a new renal PET agent for evaluating renal function, showcasing the compound's application in diagnostic imaging (Wang et al., 2019).

  • Chemosensors : The compound has been used in the synthesis of porphyrin-appended terpyridine, a chemosensor for cadmium, based on fluorescent enhancement. This application demonstrates its role in environmental monitoring and analytical chemistry (Luo et al., 2007).

  • Chromatographic Analysis : Research on the analysis of thiols by high-performance liquid chromatography (HPLC) after fluorescent prelabelling with 4-(6-methylnaphthalen-2-yl)-4-oxobuten-2-oic acid shows its utility in the sensitive detection of important biological compounds (Cavrini et al., 1989).

Safety And Hazards

The compound is classified under the GHS07 hazard class . It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-(6-fluoropyridin-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO2/c8-6-3-1-2-5(9-6)4-7(10)11/h1-3H,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYOIOTYILFXTRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-Fluoropyridin-2-YL)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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